Regulatory Compliance and Characterization Depth Comparison
As a certified Calcitonin Impurity 12 reference standard, Tert-butyl 3-(tert-butylsulfanyl)propanoate is supplied with a comprehensive Certificate of Analysis (CoA) compliant with ISO 17034 and regulatory guidelines, including HPLC-UV purity (>95%), MS, 1H-NMR, IR, and a quantitative NMR assay for absolute content determination. In contrast, the analogous generic chemical, 3-(Tert-Butylsulfanyl)propanoic acid (CAS 927-91-3), is typically offered with only a minimum HPLC purity specification (e.g., 95%) without the full orthogonal characterization or regulatory traceability required for a reference standard [1].
| Evidence Dimension | Analytical Characterization and Regulatory Compliance |
|---|---|
| Target Compound Data | Certified Reference Standard (Calcitonin Impurity 12). CoA includes: Purity by HPLC/UV; Structural ID by MS, 1H-NMR, IR; Quantification by Q-NMR. Produced under ISO 17034. Traceable to USP/EP pharmacopeial standards. [1]. |
| Comparator Or Baseline | 3-(tert-Butylthio)propionic acid (CAS 927-91-3), a generic synthetic intermediate. Vendor CoA typically limited to HPLC purity (e.g., ≥95%) and molecular weight confirmation. |
| Quantified Difference | For the target compound, the availability of a complete CoA adds absolute content (assay) data via Q-NMR, which is critical for preparing accurate standard solutions. For the generic acid, vendors commonly list only a minimum purity of 95% by HPLC without a quantitative assay, introducing a potential error in sample preparation . |
| Conditions | Procurement for pharmaceutical analytical method development (AMV) and quality control (QC) according to ICH guidelines. |
Why This Matters
The availability of a full CoA and regulatory traceability for the impurity standard directly reduces method development time and ensures quantitative accuracy in regulatory filings, a benefit not offered by generic chemicals.
- [1] Axios Research. Calcitonin Impurity 12. Retrieved May 5, 2026. View Source
